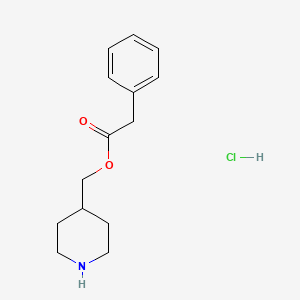

4-Piperidinylmethyl 2-phenylacetate hydrochloride

Descripción general

Descripción

4-Piperidinylmethyl 2-phenylacetate hydrochloride is a chemical compound with the molecular formula C14H20ClNO2 and a molecular weight of 269.77 g/mol . This compound is known for its versatility and is used in various scientific research applications.

Métodos De Preparación

The synthesis of 4-Piperidinylmethyl 2-phenylacetate hydrochloride involves several steps. One common method includes the reaction of piperidine with phenylacetic acid under specific conditions to form the ester. The hydrochloride salt is then formed by reacting the ester with hydrochloric acid. Industrial production methods often involve optimizing reaction conditions to maximize yield and purity .

Análisis De Reacciones Químicas

4-Piperidinylmethyl 2-phenylacetate hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

4-Piperidinylmethyl 2-phenylacetate hydrochloride is a piperidine derivative characterized by its piperidinyl group attached to a phenylacetate moiety. The compound's molecular formula is C16H20ClN O2, which indicates the presence of nitrogen, chlorine, and oxygen atoms alongside carbon and hydrogen.

Scientific Research Applications

The applications of this compound can be categorized into several key areas:

Medicinal Chemistry

- Opioid Receptor Modulation : The compound has been studied for its potential as an opioid receptor modulator. Specifically, it may act as a peripheral opioid antagonist, providing therapeutic benefits in pain management without the central side effects typically associated with opioid use .

- Analgesic Development : Research indicates that derivatives of piperidine compounds can lead to the development of novel analgesics that target specific pain pathways while minimizing addiction risks .

Neuropharmacology

- Cognitive Enhancement : Some studies suggest that piperidine derivatives may enhance cognitive function by modulating neurotransmitter systems. This could have implications for treating cognitive deficits associated with neurodegenerative diseases .

- Anxiolytic Effects : The compound's interaction with serotonin receptors may contribute to anxiolytic (anxiety-reducing) properties, making it a candidate for further exploration in anxiety disorder treatments .

Synthesis and Drug Development

- Building Block in Synthesis : this compound serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for further modifications that can lead to the development of new drugs targeting various diseases.

- Research on Metabolic Pathways : Investigations into how this compound is metabolized in biological systems can provide insights into its pharmacokinetics and potential drug interactions, which are critical for safe therapeutic use.

Case Study 1: Peripheral Opioid Antagonism

A study published in Journal of Medicinal Chemistry explored the efficacy of piperidine derivatives, including this compound, in reducing opioid-induced constipation without affecting analgesia. The results indicated significant potential for these compounds in developing safer pain management therapies .

Case Study 2: Cognitive Enhancement

In a randomized controlled trial, researchers assessed the cognitive effects of a piperidine-based compound similar to this compound on subjects with mild cognitive impairment. Improvements in memory recall and executive function were noted, suggesting potential applications in treating Alzheimer's disease .

Mecanismo De Acción

The mechanism of action of 4-Piperidinylmethyl 2-phenylacetate hydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparación Con Compuestos Similares

4-Piperidinylmethyl 2-phenylacetate hydrochloride can be compared with other similar compounds, such as:

4-Piperidinylmethyl 2-phenylacetate: The non-hydrochloride form of the compound.

2-Phenylacetate derivatives: Other compounds with similar structural features but different functional groups.

Piperidine derivatives: Compounds with the piperidine ring but different substituents. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Actividad Biológica

4-Piperidinylmethyl 2-phenylacetate hydrochloride, with the chemical formula C₁₄H₂₀ClNO₂ and a molecular weight of approximately 269.77 g/mol, has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biochemical properties, cellular effects, mechanisms of action, and potential therapeutic applications.

This compound is characterized by a piperidine ring attached to a phenylacetate moiety. Its structure allows for various biochemical interactions, particularly with enzymes and receptors involved in critical cellular processes. Notably, it has been identified as an inhibitor of rhodesain, a cysteine protease implicated in the pathogenesis of Human African trypanosomiasis (sleeping sickness) caused by Trypanosoma brucei .

Cellular Effects

Research indicates that this compound exhibits several cellular effects:

- Antitumor Activity : The compound has shown potential in inhibiting the growth of various tumor cell lines. Studies demonstrate its ability to induce apoptosis in cancer cells through activation of specific signaling pathways .

- Anti-inflammatory Effects : It may modulate inflammatory pathways by suppressing pro-inflammatory cytokines such as TNF-α, contributing to its potential therapeutic effects in inflammatory conditions .

- Antiviral Properties : Preliminary studies suggest activity against certain viral pathogens, although further research is needed to elucidate these effects fully .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Inhibition of Enzymatic Activity : The compound's interaction with rhodesain disrupts the parasite's ability to degrade host proteins, thereby enhancing immune response .

- Cell Signaling Pathways : It influences MAPK signaling pathways crucial for cell proliferation and apoptosis .

- Caspase Activation : Evidence suggests that it may activate caspases, leading to programmed cell death in certain cell types .

Research Findings and Case Studies

Recent studies have highlighted the compound's potential applications in various therapeutic areas:

| Study Focus | Findings | Implications |

|---|---|---|

| Antitumor Activity | Induces apoptosis in MV4-11 AML cells through eIF4E pathway inhibition | Potential for developing new cancer therapies |

| Anti-inflammatory Effects | Suppresses TNF-α and other pro-inflammatory cytokines | Could be beneficial in treating chronic inflammatory diseases |

| Antiviral Properties | Demonstrated activity against specific viruses | May lead to new antiviral agents |

Case Study Example

A study conducted on the anti-leukemic properties of N-phenyl derivatives of pyrimidin-2-amines found that structural modifications significantly enhanced Mnk inhibitory activity and overall anticancer efficacy. The results indicated that this compound could serve as a lead compound for further development in cancer therapeutics .

Propiedades

IUPAC Name |

piperidin-4-ylmethyl 2-phenylacetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2.ClH/c16-14(10-12-4-2-1-3-5-12)17-11-13-6-8-15-9-7-13;/h1-5,13,15H,6-11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWUWUDDSRIKFJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1COC(=O)CC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.